molecular formula C21H25ClN4O4S B2876684 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 898426-06-7

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2876684
CAS No.: 898426-06-7
M. Wt: 464.97
InChI Key: XUSPFKOADDVCAG-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that features a complex molecular structure This compound contains a piperidine ring, a pyridine ring, and a sulfonyl group, which are common motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling of the pyridine and oxalamide moieties. Typical reaction conditions may involve:

    Formation of Piperidine Ring: Cyclization reactions using appropriate precursors.

    Introduction of Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling Reactions: Use of coupling agents such as carbodiimides for forming the oxalamide linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the piperidine ring or the sulfonyl group.

    Reduction: Reduction reactions could target the oxalamide or pyridine moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving piperidine or pyridine derivatives.

    Medicine: Possible applications as a pharmaceutical agent due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with sulfonyl and piperidine groups may interact with enzymes or receptors, modulating their activity. The oxalamide linkage could also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide: can be compared to other sulfonyl piperidine derivatives or pyridine-containing compounds.

    Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced binding affinity or selectivity for certain targets.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4S/c22-17-6-8-19(9-7-17)31(29,30)26-13-2-1-5-18(26)10-12-24-20(27)21(28)25-15-16-4-3-11-23-14-16/h3-4,6-9,11,14,18H,1-2,5,10,12-13,15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSPFKOADDVCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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